ACHN-975 TFA

Description

Properties

IUPAC Name |

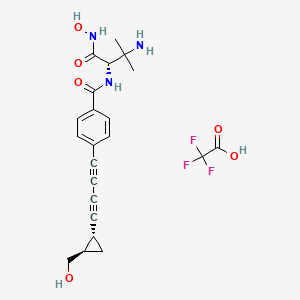

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4.C2HF3O2/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24;3-2(4,5)1(6)7/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26);(H,6,7)/t15-,16+,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWOCPXDDCJBBA-UNLWNTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410809-37-8 | |

| Record name | Benzamide, N-[(1S)-2-amino-1-[(hydroxyamino)carbonyl]-2-methylpropyl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-1,3-butadiyn-1-yl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1410809-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ACHN-975 TFA: A Potent Inhibitor of LpxC for Combating Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACHN-975 is a synthetic, small-molecule inhibitor targeting the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC).[1][2][3] As a selective and potent inhibitor with subnanomolar activity, ACHN-975 demonstrates significant promise in combating a wide range of Gram-negative bacteria, including multidrug-resistant strains.[1][4] This technical guide provides a comprehensive overview of ACHN-975's mechanism of action, quantitative inhibitory data, the signaling pathway it disrupts, and detailed experimental protocols for its characterization. Although clinical development of ACHN-975 was halted due to infusion-site inflammation, the compound remains a critical tool for research and a foundation for the development of new LpxC-targeting antibiotics.

Core Target and Mechanism of Action

The primary molecular target of ACHN-975 is the zinc-dependent metalloamidase LpxC. This enzyme is essential for the viability of most Gram-negative bacteria as it catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane. By inhibiting LpxC, ACHN-975 effectively blocks the lipid A biosynthetic pathway, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death. The bactericidal activity of ACHN-975 has been demonstrated to be concentration-dependent against Pseudomonas aeruginosa and time-dependent against E. coli and Klebsiella pneumoniae.

The molecular interaction between ACHN-975 and LpxC has been elucidated through X-ray crystallography. The hydroxamate moiety of ACHN-975 chelates the active site Zn²⁺ ion, while other parts of the molecule form extensive hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to its high affinity and specificity.

Quantitative Data on Inhibitory Activity

ACHN-975 exhibits potent inhibitory activity against purified LpxC enzyme and a broad spectrum of Gram-negative pathogens. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of LpxC by ACHN-975

| Enzyme Source | IC₅₀ (nM) |

| Pseudomonas aeruginosa LpxC | 0.68 |

| Enterobacteriaceae spp. LpxC | 0.02 |

Table 2: In Vitro Antibacterial Activity of ACHN-975 (MIC values)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 0.06 | 0.25 |

| Enterobacteriaceae spp. | - | 1 |

| P. aeruginosa (isolates) | - | ≤2 (100% inhibition) |

| Carbapenem-resistant P. aeruginosa | - | - |

| E. coli ATCC25922 | - | - |

| K. pneumoniae ATCC43816 | - | - |

| Y. enterocolitica | - | - |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 3: In Vivo Efficacy of ACHN-975 in a Mouse Neutropenic Thigh Infection Model

| Organism | Dose (mg/kg, single i.p.) | Outcome |

| P. aeruginosa ATCC 27853 | 5, 10, 30 | Steady reduction in bacterial titers in the first 4 hours. |

| P. aeruginosa ATCC 27853 | 10, 30 | >3-log₁₀ kill observed by 4 hours, sustained through 24 hours. |

Signaling Pathway and Experimental Workflows

The mechanism of action of ACHN-975 is a direct inhibition of a key metabolic pathway, as illustrated below.

Caption: Inhibition of the Lipid A biosynthetic pathway by ACHN-975.

The experimental workflow for characterizing a novel LpxC inhibitor like ACHN-975 typically follows a structured progression from enzymatic assays to in vivo studies.

Caption: General experimental workflow for LpxC inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of ACHN-975.

LpxC Enzyme Inhibition Assay

The inhibitory activity of ACHN-975 against purified LpxC is determined using a biochemical assay. The assay measures the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.

-

Enzyme and Substrate: Recombinant, purified LpxC from the target organism (e.g., P. aeruginosa) is used. The substrate is UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

-

Assay Principle: The deacetylase activity of LpxC releases acetate from the substrate. The amount of product formed is quantified, often using a coupled-enzyme assay or mass spectrometry.

-

Procedure:

-

A reaction mixture containing buffer, the LpxC enzyme, and varying concentrations of ACHN-975 is prepared.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is incubated at a controlled temperature for a specific period.

-

The reaction is quenched, and the product formation is measured.

-

-

Data Analysis: The percentage of inhibition at each ACHN-975 concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable model.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of ACHN-975 against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials: Cation-adjusted Mueller-Hinton broth, 96-well microtiter plates, and bacterial isolates.

-

Procedure:

-

A serial two-fold dilution of ACHN-975 is prepared in the broth in the microtiter plates.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacterium.

X-ray Crystallography of LpxC-ACHN-975 Complex

Determining the co-crystal structure provides atomic-level insights into the inhibitor's binding mode.

-

Protein Crystallization: Purified LpxC is crystallized, often using vapor diffusion methods (sitting or hanging drop).

-

Soaking or Co-crystallization: ACHN-975 is introduced to the LpxC crystals by soaking or is included in the crystallization solution (co-crystallization).

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the protein-inhibitor complex is built and refined. For the complex of AaLpxC with ACHN-975, the structure was determined to a resolution of 1.21 Å.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction between ACHN-975 and LpxC.

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Procedure:

-

A solution of LpxC is placed in the sample cell of the calorimeter.

-

A solution of ACHN-975 is titrated into the LpxC solution in small aliquots.

-

The heat change after each injection is measured.

-

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.

Conclusion

ACHN-975 TFA is a highly potent and selective inhibitor of the bacterial enzyme LpxC, a critical component of the lipid A biosynthetic pathway in Gram-negative bacteria. Its well-characterized mechanism of action, supported by extensive in vitro and in vivo data, establishes it as a valuable research tool for studying bacterial physiology and for the development of novel antibacterial agents. While its clinical progression was halted, the wealth of information gathered on ACHN-975 provides a solid foundation and a valuable blueprint for the design of next-generation LpxC inhibitors with improved therapeutic profiles.

References

ACHN-975 Trifluoroacetate: A Technical Guide to its LpxC Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACHN-975, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). ACHN-975 demonstrated significant promise as a novel antibiotic against a range of Gram-negative bacteria, including multidrug-resistant strains, by targeting the essential lipid A biosynthetic pathway.[1][2][3] This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with ACHN-975, offering a comprehensive resource for researchers in the field of antibiotic drug discovery.

Core Mechanism: Inhibition of the LpxC Pathway

ACHN-975 functions by selectively inhibiting LpxC, a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria, essential for their viability and structural integrity. By blocking LpxC, ACHN-975 halts the production of lipid A, leading to the disruption of the outer membrane and subsequent bacterial cell death. This novel mechanism of action means there is no cross-resistance with existing classes of antibiotics.

Visualizing the LpxC Inhibition Pathway

The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the inhibitory action of ACHN-975.

Quantitative Efficacy of ACHN-975

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including clinically challenging isolates. Its efficacy is summarized in the tables below.

In Vitro Enzymatic Inhibition

ACHN-975 exhibits subnanomolar inhibitory activity against the LpxC enzyme.

| Target Enzyme | Organism | IC50 (nM) |

| LpxC | Enterobacteriaceae spp. | 0.02 |

| LpxC | Pseudomonas aeruginosa | Not explicitly stated in nM, but described as potent. |

In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The compound showed potent activity against both wild-type and multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and various Enterobacteriaceae.

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | All isolates tested | 0.06 | 0.25 |

| Enterobacteriaceae | All isolates tested | 0.5 | 2 |

| Enterobacteriaceae | Wild-Type | Not specified | Not specified |

| Enterobacteriaceae | ESBL-producing | Not specified | 2 |

| Enterobacteriaceae | Plasmid-mediated AmpC | Not specified | 1 |

| Enterobacteriaceae | Carbapenemase-producing | Not specified | 2 |

| Acinetobacter baumannii | Not specified | Not specified | >64 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

In Vivo Efficacy in Murine Infection Models

ACHN-975 demonstrated bactericidal activity in animal models of infection.

| Animal Model | Pathogen | Dosing (mg/kg) | Outcome |

| Neutropenic mouse thigh | P. aeruginosa ATCC 27853 | 5, 10, 30 (single i.p. dose) | Dose-dependent reduction in bacterial titers; >3-log10 kill at 4h with 10 and 30 mg/kg. |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of ACHN-975.

LpxC Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ACHN-975 against purified LpxC enzyme.

Methodology:

-

The LpxC enzyme from the target organism (e.g., P. aeruginosa) is purified.

-

The enzymatic reaction is initiated by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

-

The release of acetate from the substrate is monitored continuously using a coupled assay with citrate synthase and DTNB, measuring the change in absorbance at 412 nm.

-

Assays are performed with a serial dilution of ACHN-975.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ACHN-975 that inhibits the visible growth of a bacterial isolate.

Methodology:

-

The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A serial two-fold dilution of ACHN-975 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Plates are incubated at 35-37°C for 16-20 hours.

-

The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.

In Vitro Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of ACHN-975 over time.

Methodology:

-

Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB.

-

ACHN-975 is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).

-

Cultures are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on agar plates.

-

Colony forming units (CFU/mL) are determined after overnight incubation. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of ACHN-975 in a localized infection model.

Methodology:

-

Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Mice are infected via intramuscular injection into the thigh with a standardized inoculum of the test organism (e.g., P. aeruginosa).

-

Two hours post-infection, ACHN-975 is administered via a single intraperitoneal injection at various doses.

-

At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized.

-

Bacterial burden (CFU/thigh) is quantified by plating serial dilutions of the homogenate.

Clinical Development and Future Outlook

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to a dose-limiting toxicity of transient hypotension. Despite this setback, ACHN-975 served as a crucial proof-of-concept for LpxC as a viable antibacterial target. Research programs have continued to develop other LpxC inhibitors with improved safety profiles, building on the knowledge gained from the ACHN-975 program. The targeting of the LpxC pathway remains a promising strategy in the critical effort to develop new antibiotics against multidrug-resistant Gram-negative pathogens.

Logical Flow of ACHN-975's Drug Development Path

The following diagram outlines the key stages and decision points in the development of ACHN-975.

References

ACHN-975 TFA: A Technical Guide to a First-in-Class LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975 is a potent, first-in-class, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] As a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, LpxC represents a novel and promising target for new antibacterial agents.[3][4] ACHN-975 demonstrated significant in vitro activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Enterobacteriaceae and Pseudomonas aeruginosa.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of ACHN-975 TFA. Detailed experimental protocols for key assays and visualizations of its mechanism and experimental workflows are included to support further research and development in this area. Although it entered Phase 1 clinical trials, development was halted due to adverse cardiovascular effects, specifically transient hypotension.

Chemical Structure and Properties

ACHN-975 is a synthetic molecule featuring a hydroxamate moiety essential for its inhibitory activity. The trifluoroacetate (TFA) salt form is commonly used for research and development purposes.

| Property | Value | Reference |

| Chemical Name | N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, trifluoroacetate salt | |

| Molecular Formula | C₂₂H₂₄N₃O₄⁺ • CF₃COO⁻ | |

| Molecular Weight | 483.44 g/mol (as TFA salt) | |

| CAS Number | 1410809-37-8 (for TFA salt) |

Mechanism of Action: Inhibition of LpxC

ACHN-975 exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme. LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

The hydroxamate group of ACHN-975 is crucial for its mechanism, chelating the active site Zn²⁺ ion within the LpxC enzyme. The crystal structure of ACHN-975 in complex with Aquifex aeolicus LpxC reveals that the inhibitor occupies the substrate-binding site. The butadiynyl tail of ACHN-975 extends into a hydrophobic tunnel within the enzyme, contributing to its high-affinity binding.

Caption: Signaling pathway of Lipid A biosynthesis and the inhibitory action of ACHN-975 on LpxC.

In Vitro Antibacterial Activity

ACHN-975 has demonstrated potent and broad-spectrum activity against a wide range of Gram-negative bacteria. Notably, its efficacy extends to strains resistant to other classes of antibiotics, highlighting its novel mechanism of action.

| Organism/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae (overall) | 0.5 | 2 | |

| Enterobacteriaceae (wild-type) | 0.25 | 0.5 | |

| Pseudomonas aeruginosa (overall) | 0.06 | 0.25 | |

| Carbapenem-resistant P. aeruginosa | 0.5 | 1 | |

| Escherichia coli | - | ≤ 4 | |

| Klebsiella pneumoniae | - | ≤ 4 |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

| Parameter | Value | Organism | Reference |

| IC₅₀ | 0.02 nM | Enterobacteriaceae spp. LpxC |

In Vivo Efficacy

The in vivo efficacy of ACHN-975 has been evaluated in murine infection models, most notably the neutropenic thigh infection model.

In a neutropenic mouse thigh infection model using P. aeruginosa ATCC 27853, single intraperitoneal doses of ACHN-975 at 5, 10, and 30 mg/kg resulted in a dose-dependent reduction in bacterial burden over the first 4 hours post-treatment.

Caption: Generalized workflow for the neutropenic mouse thigh infection model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of ACHN-975 is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of ACHN-975 Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of ACHN-975 in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.

-

Quality Control: Include appropriate quality control strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, to ensure the validity of the results.

Neutropenic Mouse Thigh Infection Model

This model is used to assess the in vivo efficacy of ACHN-975.

Protocol:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

Infection: Anesthetize the mice and inject a standardized bacterial suspension (e.g., 10⁶ to 10⁷ CFU of P. aeruginosa) into the thigh muscle.

-

Drug Administration: At a specified time post-infection (e.g., 2 hours), administer ACHN-975 or a vehicle control via the desired route (e.g., intraperitoneal or intravenous).

-

Sample Collection: At various time points post-treatment, euthanize the mice, aseptically remove the infected thigh, and weigh it.

-

Bacterial Enumeration: Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline). Perform serial dilutions of the homogenate and plate on appropriate agar plates.

-

Data Analysis: After incubation, count the colonies to determine the number of CFU per gram of thigh tissue. Compare the bacterial loads in treated versus vehicle control groups to determine the in vivo efficacy of ACHN-975.

Synthesis

ACHN-975 is a butadiyne derivative. While a detailed, step-by-step synthesis protocol is not publicly available, its synthesis would generally involve the coupling of a substituted benzamide with a terminal alkyne, followed by further modifications to introduce the amino-hydroxamate functionality.

Conclusion and Future Perspectives

This compound is a pioneering LpxC inhibitor with potent and broad-spectrum activity against Gram-negative bacteria, including challenging multidrug-resistant pathogens. Its novel mechanism of action makes it a valuable tool for antimicrobial research. Although its clinical development was halted due to safety concerns, the extensive preclinical characterization of ACHN-975 provides a crucial foundation for the development of next-generation LpxC inhibitors with improved therapeutic windows. The detailed structural and mechanistic understanding of how ACHN-975 interacts with its target offers a roadmap for designing new antibacterial agents that can overcome the growing threat of antibiotic resistance.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

ACHN-975 TFA: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), emerged as a promising novel antibiotic against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery and development of ACHN-975 TFA, from its mechanism of action and in vitro activity to its in vivo efficacy and the clinical findings that ultimately led to the cessation of its development. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. The novel target, LpxC, an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, has been a focus of intense research.[1][2] ACHN-975 was the first LpxC inhibitor to advance into human clinical trials, representing a significant step forward in the pursuit of new treatments for these challenging infections.[1][3] This whitepaper details the scientific journey of this compound, offering insights into its preclinical and clinical development.

Mechanism of Action

ACHN-975 exerts its bactericidal activity by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A is a multi-step enzymatic process. ACHN-975 specifically targets the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

Caption: Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975 on LpxC.

Discovery and Synthesis

ACHN-975 was discovered through an extensive research campaign by Achaogen to identify novel LpxC inhibitors with potent activity against Pseudomonas aeruginosa. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme for analogous tetrahydropyran-based LpxC inhibitors has been published and involves a multi-step process.

Preclinical Development

In Vitro Activity

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant isolates.

Table 1: In Vitro Activity of ACHN-975

| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (nM) | Reference(s) |

| Enterobacteriaceae | 0.5 | 2 | 0.02 | |

| Pseudomonas aeruginosa | 0.06 | 0.25 | - | |

| Acinetobacter baumannii | - | >64 | - |

In Vivo Efficacy

The in vivo efficacy of ACHN-975 was evaluated in a neutropenic mouse thigh infection model against P. aeruginosa.

Table 2: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa ATCC 27853)

| Dose (mg/kg) | Route | Dosing Regimen | Change in Bacterial Titer (log10 CFU/thigh) at 4h | Reference(s) |

| 5 | Intraperitoneal | Single dose | Steady reduction | |

| 10 | Intraperitoneal | Single dose | Steady reduction | |

| 30 | Intraperitoneal | Single dose | Steady reduction |

Clinical Development

ACHN-975 was the first LpxC inhibitor to enter Phase 1 clinical trials (NCT01597947).

Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending-dose trial designed to assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy volunteers. However, the trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of transient hypotension without tachycardia. This adverse cardiovascular effect ultimately led to the discontinuation of the clinical development of ACHN-975.

Experimental Protocols

LpxC Enzyme Inhibition Assay

A high-throughput mass spectrometry assay is a robust method to measure the catalytic activity of LpxC.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the LpxC enzyme, the native substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test compound (e.g., ACHN-975) in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acid).

-

Analysis: Analyze the reaction mixture using a RapidFire mass spectrometry platform to measure the quantities of both the substrate and the reaction product.

-

Data Interpretation: The ratio of product to substrate is used to determine the level of enzyme inhibition by the test compound.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Protocol:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. This is typically done over a period of a few days leading up to the infection.

-

Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension of the bacterial pathogen (e.g., P. aeruginosa).

-

Treatment: Administer the test compound (e.g., ACHN-975) at various doses and schedules. A control group receives a vehicle.

-

Assessment of Bacterial Burden: At predetermined time points, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.

-

Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU) per gram of tissue.

-

Data Analysis: Compare the bacterial burden in the treated groups to the control group to assess the efficacy of the antimicrobial agent.

Caption: High-level workflow for the discovery and development of ACHN-975.

Conclusion

This compound represented a significant advancement in the development of novel antibiotics targeting Gram-negative pathogens. Its potent in vitro and in vivo activity validated LpxC as a viable antibacterial target. However, the unforeseen cardiovascular toxicity observed in Phase 1 clinical trials highlighted the challenges inherent in drug development, even for highly promising candidates. The extensive research and data generated during the ACHN-975 program provide invaluable insights and a foundation for the continued pursuit of safe and effective LpxC inhibitors and other novel antimicrobial agents. The detailed structural information of ACHN-975 bound to LpxC, for instance, offers a critical template for the rational design of next-generation inhibitors with improved safety profiles. The journey of ACHN-975 underscores the importance of rigorous preclinical safety assessments and the complex interplay between efficacy and toxicity in the development of new medicines.

References

ACHN-975 TFA: A Technical Guide on its Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of ACHN-975, a first-in-class inhibitor of the bacterial enzyme LpxC, against a range of Gram-negative bacteria. ACHN-975 demonstrated potent activity against numerous clinically relevant pathogens, including multidrug-resistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that is essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][3][4] By inhibiting the first committed step in the lipid A pathway, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity. This novel mechanism of action makes it a promising candidate against infections caused by multidrug-resistant Gram-negative bacteria, as there is no known cross-resistance with existing antibiotic classes.

Mechanism of action of ACHN-975 in the Lipid A biosynthesis pathway.

In Vitro Activity of ACHN-975

ACHN-975 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including isolates with various resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ACHN-975 against key pathogens.

| Organism/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacteriaceae | 0.5 | 2 |

| Pseudomonas aeruginosa | 0.06 | 0.25 |

| Wild-Type P. aeruginosa | - | ≤0.25 |

| Carbapenem-Resistant P. aeruginosa (MβL-negative) | - | 0.5 |

| MβL-producing P. aeruginosa | - | 1 |

| Acinetobacter baumannii | - | >64 |

Summary of ACHN-975 MIC₅₀ and MIC₉₀ values against various Gram-negative bacteria.

| Enterobacteriaceae Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Wild-Type | 0.25 | 0.5 |

| ESBL-producing | 0.5 | 1 |

| Plasmid-mediated AmpC | 0.5 | 1 |

| Carbapenemase-producing | 1 | 2 |

| Plasmid-mediated Quinolone Resistance | 0.5 | 1 |

| Elevated Tigecycline MICs | 0.5 | 2 |

| Ceftazidime-Resistant (AmpC-producing species) | 0.5 | 1 |

In vitro activity of ACHN-975 against Enterobacteriaceae with defined resistance mechanisms.

Notably, ACHN-975 was highly active against Enterobacteriaceae carrying resistance genes such as KPC-2, KPC-3, NDM-1, and CTX-M-15. It also showed potent activity against carbapenem-resistant P. aeruginosa, including those producing metallo-β-lactamases.

Experimental Protocols

The in vitro activity of ACHN-975 was primarily determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of ACHN-975 that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

-

Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared.

-

Antimicrobial Agent Dilution: A series of two-fold dilutions of ACHN-975 are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation: The prepared bacterial suspension is inoculated into each well of a microtiter plate containing the different concentrations of ACHN-975.

-

Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours.

-

Result Interpretation: The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.

Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Clinical Development and Future Outlook

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to dose-limiting toxicity, specifically transient hypotension, which was observed in healthy volunteers. Despite the discontinuation of ACHN-975's clinical development, the compound remains a critical tool compound and a proof-of-concept for LpxC as a viable antibacterial target. The potent and broad-spectrum activity of ACHN-975 against multidrug-resistant Gram-negative pathogens underscores the potential of LpxC inhibitors. Current research efforts are focused on developing new LpxC inhibitors with an improved safety profile while retaining the potent antibacterial activity demonstrated by ACHN-975.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

ACHN-975 TFA: An In-depth Technical Guide on its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[3][4] By targeting LpxC, ACHN-975 exhibits a novel mechanism of action, distinct from currently available antibiotics.[5] This technical guide provides a comprehensive overview of the antibacterial spectrum of ACHN-975 trifluoroacetate (TFA), its mechanism of action, and the experimental methodologies used for its characterization. Although ACHN-975 showed promise, its clinical development was halted due to off-target cardiovascular toxicity.

Antibacterial Spectrum of ACHN-975

ACHN-975 has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its efficacy is particularly notable against Pseudomonas aeruginosa and various species of Enterobacteriaceae.

Table 1: In Vitro Activity of ACHN-975 Against Pseudomonas aeruginosa

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| All Isolates | 0.06 | 0.25 | ≤ 0.03 - 2 |

| Wild-Type | - | - | ≤ 0.25 |

| Carbapenem-Resistant (MβL-negative) | - | 1 | 0.25 - 2 |

| MβL-producers | - | 1 | 0.25 - 1 |

Data compiled from multiple sources.

Table 2: In Vitro Activity of ACHN-975 Against Enterobacteriaceae

| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| All Enterobacteriaceae | 0.5 | 2 | ≤ 0.03 - 2 |

| Wild-Type | 0.25 | 0.5 | ≤ 0.03 - 1 |

| ESBL-producers | 0.5 | 1 | 0.12 - 2 |

| Carbapenemase-producers (KPC, NDM, etc.) | 1 | 2 | 0.12 - 2 |

| Plasmid-mediated Quinolone Resistance | 0.5 | 2 | 0.12 - 2 |

Data compiled from multiple sources.

ACHN-975's activity is largely unaffected by common resistance mechanisms such as extended-spectrum β-lactamases (ESBLs) and carbapenemases. However, resistance can emerge through the upregulation of multidrug efflux pumps.

Mechanism of Action: LpxC Inhibition

ACHN-975 functions by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane in Gram-negative bacteria. The disruption of lipid A synthesis compromises the integrity of the bacterial outer membrane, leading to bacterial cell death.

Caption: Mechanism of ACHN-975 via inhibition of the LpxC enzyme in the Lipid A biosynthetic pathway.

Experimental Protocols

The antibacterial activity of ACHN-975 is primarily determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

ACHN-975 TFA stock solution

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Positive and negative growth controls.

Procedure:

-

A serial two-fold dilution of ACHN-975 is prepared in CAMHB directly in the wells of a 96-well microtiter plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

A positive control well (broth and inoculum without ACHN-975) and a negative control well (broth only) are included on each plate.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

ACHN-975 TFA: A Technical Guide to the Inhibition of Lipid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACHN-975 trifluoroacetate (TFA), a first-in-class, selective inhibitor of the enzyme LpxC. It details its mechanism of action in the disruption of lipid A biosynthesis in Gram-negative bacteria, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts through detailed diagrams.

Introduction: Targeting the Gram-Negative Outer Membrane

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] ACHN-975 emerged from a research campaign to discover novel antibiotics with new mechanisms of action to combat these pathogens.[1][2][3] It specifically targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme. LpxC is an ideal target as it catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria. The LpxC enzyme is highly conserved across Gram-negative species but lacks any mammalian homologue, offering a promising therapeutic window with a low probability of off-target effects.

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. Although its development was halted due to dose-limiting toxicities, the study of ACHN-975 has provided invaluable insights into the therapeutic potential and challenges of targeting the lipid A pathway.

Mechanism of Action: Potent and Selective LpxC Inhibition

ACHN-975 exerts its bactericidal effect by potently inhibiting the enzymatic activity of LpxC. This inhibition stalls the entire lipid A biosynthetic pathway, preventing the formation of LPS and disrupting the integrity of the bacterial outer membrane, ultimately leading to cell death.

The Lipid A Biosynthesis Pathway

The Raetz pathway of lipid A biosynthesis is a multi-step process essential for bacterial viability. LpxC's role is to catalyze the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This is the first irreversible step, making it a critical control point in the pathway. Inhibition at this stage is rapidly bactericidal.

Caption: Lipid A Biosynthesis Pathway Inhibition by ACHN-975.

Molecular Interaction with LpxC

ACHN-975 is a hydroxamate-containing small molecule. Crystallographic studies of ACHN-975 in complex with LpxC from Aquifex aeolicus (AaLpxC) reveal the precise mechanism of inhibition. The hydroxamate moiety of ACHN-975 chelates the catalytic zinc ion (Zn²⁺) in the active site of LpxC. Specifically, the hydroxamate group forms a five-coordinate geometry with the zinc ion and key histidine and aspartate residues (His74, His226, Asp230 in AaLpxC).

The rest of the ACHN-975 molecule occupies the substrate-binding channel. A long, rigid chain containing alkynyl groups extends into a hydrophobic tunnel within the enzyme, while the head group makes several water-mediated hydrogen bonds with the protein. This tight binding results in potent, subnanomolar inhibitory activity.

Caption: Logical Flow of ACHN-975 Mechanism of Action.

Quantitative Data: In Vitro Activity

ACHN-975 demonstrates potent activity against the purified LpxC enzyme and a broad range of clinically relevant Gram-negative pathogens.

Table 1: LpxC Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (nM) |

| ACHN-975 | P. aeruginosa LpxC | <5 |

| ACHN-975 | Enterobacteriaceae spp. LpxC | 0.02 |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 0.06 | 0.25 |

| Enterobacteriaceae spp. | 0.5 | 1.0 - 2.0 |

| Acinetobacter baumannii | >64 | >64 |

Note: ACHN-975 was reported to inhibit 100% of P. aeruginosa isolates tested at a concentration of ≤2 µg/mL.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are representative protocols for key assays used in the characterization of ACHN-975.

LpxC Enzyme Inhibition Assay

This protocol describes a typical method for determining the 50% inhibitory concentration (IC₅₀) of a compound against purified LpxC enzyme.

Objective: To quantify the potency of ACHN-975 in inhibiting the enzymatic activity of LpxC.

Materials:

-

Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

ACHN-975 TFA, serially diluted in DMSO.

-

Detection Reagent: A reagent that reacts with the free amine group generated upon deacetylation (e.g., fluorescamine).

-

96-well microtiter plates (black, for fluorescence).

-

Plate reader capable of fluorescence detection.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of ACHN-975 in 100% DMSO, typically starting from 1 mM.

-

Reaction Mixture: In each well of the 96-well plate, add 48 µL of assay buffer containing the purified LpxC enzyme at a final concentration of ~1-5 nM.

-

Inhibitor Addition: Add 1 µL of the serially diluted ACHN-975 or DMSO (for positive and negative controls) to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 1 µL of the LpxC substrate to each well. The final substrate concentration should be at or near its Kₘ value.

-

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Reaction Termination & Detection: Terminate the reaction and detect the product. For example, add the fluorescamine reagent, which will react with the deacetylated product to produce a fluorescent signal.

-

Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em ~390/475 nm for fluorescamine).

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the ACHN-975 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol follows the standard broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of ACHN-975 against various bacterial strains.

Materials:

-

Bacterial isolates (e.g., P. aeruginosa, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound, serially diluted.

-

96-well microtiter plates (sterile, clear).

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.

-

Compound Dilution: Add 50 µL of the highest concentration of ACHN-975 stock solution to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.

Caption: Experimental Workflow for LpxC Inhibition Assay.

Conclusion and Future Outlook

ACHN-975 is a potent and selective inhibitor of LpxC that demonstrates significant in vitro bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains of P. aeruginosa and Enterobacteriaceae. Its mechanism, the targeted disruption of the essential lipid A biosynthesis pathway, represents a novel and valuable strategy in the fight against antimicrobial resistance.

While the clinical development of ACHN-975 was discontinued due to a narrow therapeutic window associated with cardiovascular toxicity, the program has been instrumental. It validated LpxC as a druggable target in humans and provided a rich foundation of structural and mechanistic data. These insights are now guiding the development of second-generation LpxC inhibitors, with efforts focused on optimizing the molecular structure to retain potent antibacterial activity while improving the safety and pharmacokinetic profiles. The legacy of ACHN-975 continues to fuel the quest for new antibiotics to treat serious Gram-negative infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of ACHN-975 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis route for ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. This document details the synthetic pathway, experimental protocols, and relevant data, serving as a valuable resource for researchers in the fields of medicinal chemistry, antibiotic development, and infectious diseases.

Introduction

ACHN-975, chemically known as N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, is a novel antibiotic candidate that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, ACHN-975 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death. This mechanism of action makes it a promising candidate for combating multidrug-resistant Gram-negative infections.

Developed by Achaogen, Inc., ACHN-975 was the first LpxC inhibitor to advance to Phase I clinical trials.[2] While its development was ultimately halted, the synthetic chemistry and biological activity of ACHN-975 have provided a valuable foundation for the ongoing development of new LpxC inhibitors. This guide will focus on the chemical synthesis of the trifluoroacetate (TFA) salt of ACHN-975, as detailed in the scientific literature and patent filings from Achaogen.

ACHN-975 TFA Synthesis Route

The synthesis of this compound is a multi-step process that involves the preparation of two key fragments: the substituted benzamide "tail" and the amino-hydroxyamino-butanone "head," followed by their coupling and final deprotection. The general synthetic scheme is outlined below, with detailed experimental protocols for each key step.

Overall Synthetic Strategy

The synthesis can be conceptually divided into the following stages:

-

Synthesis of the Cyclopropyl Butadiynyl Benzoic Acid Moiety: This involves the construction of the rigid, hydrophobic "tail" of the molecule.

-

Synthesis of the Protected Amino-Hydroxyamino-Butanoate Moiety: This involves the preparation of the chiral "head" group responsible for chelating the zinc ion in the LpxC active site.

-

Coupling of the Head and Tail Moieties: An amide bond is formed between the two key fragments.

-

Final Deprotection and Salt Formation: Removal of protecting groups to yield the final active compound, ACHN-975, which is then converted to its trifluoroacetate salt for improved stability and solubility.

Experimental Protocols

The following protocols are based on the procedures described in the scientific literature, including the work by Cohen et al. from Achaogen, Inc.

Part 1: Synthesis of the "Tail" Fragment - 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid

The synthesis of the "tail" fragment begins with commercially available starting materials and involves the creation of the cyclopropane ring and the butadiyne linker.

Step 1: Synthesis of ((1R,2R)-2-formylcyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 2: Synthesis of ((1R,2R)-2-(2,2-dibromovinyl)cyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 3: Synthesis of methyl 4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Step 4: Synthesis of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Part 2: Synthesis of the "Head" Fragment - (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

The synthesis of the chiral "head" fragment starts from a protected amino acid.

Step 5: Synthesis of (S)-methyl 2-(4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamido)-3-(tert-butoxycarbonylamino)-3-methylbutanoate

This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.

Part 3: Coupling and Final Synthesis of this compound

Step 6: Amide Coupling

To a solution of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a tertiary amine base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is added, and the reaction mixture is stirred at room temperature until completion, as monitored by an appropriate technique like LC-MS.

Step 7: Saponification

The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature until the starting material is consumed.

Step 8: Hydroxamic Acid Formation

The resulting carboxylic acid is then converted to the hydroxamic acid. This is achieved by coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

Step 9: Deprotection and TFA Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) protecting groups under acidic conditions. A solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is used. The reaction is typically performed at room temperature. After the deprotection is complete, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield this compound as a solid.

Quantitative Data Summary

While specific yields for each step in the synthesis of ACHN-975 are not publicly available, the following table summarizes the key molecular properties of the final compound.

| Property | Value |

| Compound Name | This compound |

| Full Chemical Name | N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide trifluoroacetate |

| Molecular Formula | C₂₀H₂₃N₃O₄ · C₂HF₃O₂ |

| Molecular Weight | 483.44 g/mol |

| CAS Number | 1410809-35-6 |

Mandatory Visualizations

ACHN-975 Synthesis Workflow

Caption: A high-level overview of the synthetic workflow for this compound.

LpxC Inhibition Signaling Pathway

Caption: The inhibitory action of ACHN-975 on the LpxC enzyme in the Lipid A biosynthesis pathway.

Conclusion

The synthesis of this compound is a challenging but well-documented process that has been crucial in the development of LpxC inhibitors as a new class of antibiotics. This guide provides a detailed overview of the synthetic route and the underlying mechanism of action, which can serve as a valuable resource for researchers working on the discovery and development of novel antibacterial agents targeting Gram-negative pathogens. The insights gained from the synthesis and biological evaluation of ACHN-975 continue to inform the design of next-generation LpxC inhibitors with improved efficacy and safety profiles.

References

- 1. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ACHN-975 TFA Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant Gram-negative infections.[2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975 trifluoroacetate (TFA) against various Gram-negative bacterial strains using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation

The following table summarizes the in vitro activity of ACHN-975 against key Gram-negative pathogens.

| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | Multiple clinical isolates | 0.06 | 0.25 | ≤ 0.06 - 2 |

| Pseudomonas aeruginosa | APAE1064 | 0.12 | ||

| Pseudomonas aeruginosa | APAE1232 | 0.06 | ||

| Enterobacteriaceae | spp. | 1 | ||

| Acinetobacter baumannii | spp. | >64 |

Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

ACHN-975 Mechanism of Action

Caption: Mechanism of action of ACHN-975, an LpxC inhibitor.

MIC Assay Experimental Workflow

Caption: Workflow for the this compound MIC assay.

Experimental Protocols

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol employs the broth microdilution method in a 96-well microtiter plate format, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Materials and Reagents

-

This compound (Trifluoroacetate salt)

-

Gram-negative bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922 as quality control strains)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer or plate reader (optional, for OD measurements)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

Protocol

1. Preparation of this compound Stock Solution

-

Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Microtiter Plates

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

Add 50 µL of CAMHB to wells in columns 2 through 12.

-

Add 100 µL of the highest concentration of this compound (in CAMHB) to the wells in column 1.

-

Transfer 50 µL from column 1 to column 2, mixing well. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).

-

Column 12 should serve as a sterility control (containing only CAMHB).

4. Inoculation and Incubation

-

Add 50 µL of the prepared bacterial inoculum to each well from columns 1 through 11. This will bring the final volume in each well to 100 µL and achieve the target bacterial density of ~5 x 10⁵ CFU/mL.

-

Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.

5. Determination of MIC

-

Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-bottom well).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

-

Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

6. Quality Control

-

Include a known quality control strain (e.g., P. aeruginosa ATCC 27853) in each assay run to ensure the validity of the results.

-

The MIC value for the QC strain should fall within the established acceptable range.

-

The sterility control well (Column 12) should show no growth, and the growth control well (Column 11) should show robust growth.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound against Gram-negative bacteria. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The potent in vitro activity of ACHN-975, particularly against challenging pathogens like P. aeruginosa, underscores its potential as a valuable new therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ACHN-975 TFA in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloamidase enzyme.[1] LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The absence of a homologous protein in mammalian cells makes LpxC an attractive target for the development of novel antibacterial agents. ACHN-975 has demonstrated significant in vitro activity against a wide range of Gram-negative pathogens, including multidrug-resistant (MDR) strains. These application notes provide detailed protocols for the use of ACHN-975 TFA in bacterial culture, focusing on determining its antibacterial efficacy.

Mechanism of Action

ACHN-975 exerts its antibacterial effect by inhibiting the LpxC enzyme, thereby blocking the synthesis of lipopolysaccharide (LPS), a critical component of the Gram-negative outer membrane. This disruption of the outer membrane integrity leads to bacterial cell death. The bactericidal activity of ACHN-975 has been described as concentration-dependent against Pseudomonas aeruginosa and time-dependent against Escherichia coli and Klebsiella pneumoniae.

Caption: Mechanism of action of ACHN-975.

Antibacterial Spectrum and Efficacy

ACHN-975 has demonstrated potent activity against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Its efficacy is maintained against many multidrug-resistant strains, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.

Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae | 0.5 | 1 - 2 | |

| Pseudomonas aeruginosa | 0.06 | 0.25 - 0.5 | |

| Acinetobacter baumannii | >64 | >64 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Preparation of this compound Stock Solution

Due to the trifluoroacetic acid (TFA) salt form, it is crucial to accurately weigh the compound and consider the molecular weight of the salt for preparing stock solutions. The specific molecular weight of the this compound salt should be obtained from the supplier.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated balance

-

Vortex mixer

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853 as quality control strains)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

-

-

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution Series:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the drug dilution, as well as to a positive control well (containing only CAMHB and inoculum).

-

Include a negative control well containing only CAMHB.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density.

-

-

Caption: Workflow for MIC determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Materials:

-

This compound stock solution

-

CAMHB

-

Log-phase bacterial culture

-

Sterile flasks or tubes

-

Incubator with shaking capabilities

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation:

-

Inoculate a flask of CAMHB with the test organism and incubate with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).

-

Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.

-

-

Experimental Setup:

-

Prepare flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

-

Include a growth control flask without any drug.

-

-

Incubation and Sampling:

-

Inoculate each flask with the prepared bacterial culture.

-

Incubate the flasks at 37°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates to determine the viable cell count (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of ACHN-975 and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

-

-

Safety Precautions